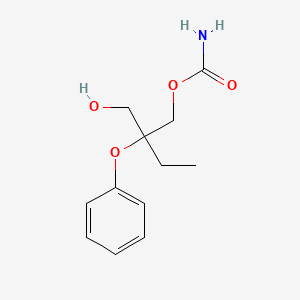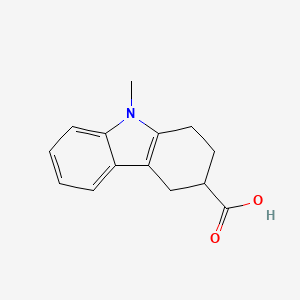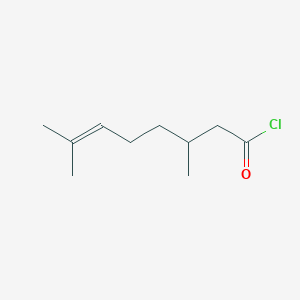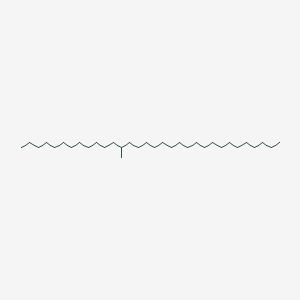
Sulfuriodidoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuriodidoite is an inorganic compound with the chemical formula S₂I₂. It is a reddish-brown solid that decomposes above -30°C to elemental sulfur and iodine . This compound is known for its instability and unique properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuriodidoite can be synthesized through several methods:
Direct Combination: The reaction of sulfur and iodine was initially attempted but proved to be inconclusive due to the low thermodynamic stability of the compound.
Double Replacement Reactions: Successful synthesis was achieved through the reaction of disulfur dichloride with hydroiodic acid[ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ] This method was later confirmed to produce disulfur diiodide.
Industrial Production Methods
Industrial production of this compound is not common due to its instability and the complexity of its synthesis. Most production methods are confined to laboratory settings where controlled conditions can be maintained.
Chemical Reactions Analysis
Types of Reactions
Sulfuriodidoite undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form sulfur dioxide and iodine.
Reduction: It can be reduced to elemental sulfur and hydrogen iodide.
Substitution: It can undergo substitution reactions with halogens to form other sulfur halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine.
Reducing Agents: Hydrogen, metals like zinc.
Substitution Reagents: Halogens such as chlorine and bromine.
Major Products Formed
Oxidation: Sulfur dioxide (SO₂) and iodine (I₂).
Reduction: Elemental sulfur (S) and hydrogen iodide (HI).
Substitution: Sulfur dichloride (S₂Cl₂) and sulfur dibromide (S₂Br₂).
Scientific Research Applications
Sulfuriodidoite has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism by which sulfuriodidoite exerts its effects involves the interaction of its sulfur and iodine atoms with various molecular targets. In biological systems, it can disrupt cellular processes by interacting with proteins and enzymes, leading to antimicrobial effects. The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Disulfur dichloride (S₂Cl₂)
- Disulfur dibromide (S₂Br₂)
- Disulfur difluoride (S₂F₂)
Uniqueness
Sulfuriodidoite is unique due to its instability and the specific combination of sulfur and iodine atoms. Unlike other sulfur halides, it decomposes at relatively low temperatures, making it a challenging yet intriguing compound for researchers .
Properties
CAS No. |
32694-99-8 |
|---|---|
Molecular Formula |
IO2S- |
Molecular Weight |
190.97 g/mol |
InChI |
InChI=1S/HIO2S/c1-4(2)3/h(H,2,3)/p-1 |
InChI Key |
KYYGVPJWZGTLKQ-UHFFFAOYSA-M |
Canonical SMILES |
[O-]S(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)



![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)


![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
